1-(3-Bromopropyl)-4-ethoxybenzene 1-(3-Bromopropyl)-4-ethoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18117669
InChI: InChI=1S/C11H15BrO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2-4,9H2,1H3
SMILES:
Molecular Formula: C11H15BrO
Molecular Weight: 243.14 g/mol

1-(3-Bromopropyl)-4-ethoxybenzene

CAS No.:

Cat. No.: VC18117669

Molecular Formula: C11H15BrO

Molecular Weight: 243.14 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-4-ethoxybenzene -

Specification

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
IUPAC Name 1-(3-bromopropyl)-4-ethoxybenzene
Standard InChI InChI=1S/C11H15BrO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2-4,9H2,1H3
Standard InChI Key MLBHHIRNFOAWMZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)CCCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1-(3-Bromopropyl)-4-ethoxybenzene has the molecular formula C11_{11}H15_{15}BrO, with a molecular weight of 243.14 g/mol. The IUPAC name derives from the benzene core, where the ethoxy (-OCH2_2CH3_3) and 3-bromopropyl (-CH2_2CH2_2CH2_2Br) groups occupy the 1- and 4-positions, respectively. Key identifiers include:

PropertyValue
Molecular FormulaC11_{11}H15_{15}BrO
Molecular Weight243.14 g/mol
CAS Registry NumberNot publicly available
Purity (Typical)≥95% (HPLC)

The absence of a publicly listed CAS number suggests limited commercial availability, though specialized suppliers may synthesize it on demand.

Structural Analysis

The compound’s structure combines a benzene ring with two distinct substituents:

  • Ethoxy Group: An electron-donating group (-OCH2_2CH3_3) at the para position, which enhances the ring’s electron density and influences regioselectivity in electrophilic substitutions.

  • 3-Bromopropyl Chain: A three-carbon alkyl chain terminating in a bromine atom at the meta position relative to the ethoxy group. The bromine serves as a leaving group, enabling nucleophilic displacement reactions .

The InChIKey for this compound can be inferred from analogs like 1-(3-bromopropyl)-3-methoxybenzene (PubChem CID 138877) :
InChIKey=XXXXXXXXXXXXXXXXXXXXXX
The SMILES notation is:
CCOC1=CC=C(C=C1)CCCBr

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-Bromopropyl)-4-ethoxybenzene typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. A representative pathway, adapted from methods for related bromoalkylbenzenes , proceeds as follows:

  • Starting Materials:

    • 4-Ethoxyphenol or 1-bromo-4-ethoxybenzene.

    • 1,3-Dibromopropane as the alkylating agent.

  • Reaction Conditions:

    • A mixture of 1-bromo-4-ethoxybenzene (1.0 equiv), 1,3-dibromopropane (1.2 equiv), and a Lewis acid catalyst (e.g., AlCl3_3, 0.1 equiv) in dichloromethane is stirred at 0–5°C .

    • The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., toluene) and purified via distillation or crystallization.

  • Yield and Purity:

    • Typical yields range from 60–75%, with purity ≥95% after recrystallization .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at the ortho and para positions of the ethoxy group may occur, necessitating precise temperature control.

  • Byproduct Formation: Over-alkylation or bromine displacement by the solvent can generate impurities, requiring rigorous purification .

Physicochemical Properties

Thermal Stability

While experimental data for 1-(3-Bromopropyl)-4-ethoxybenzene are scarce, analogs suggest:

  • Boiling Point: ~250–270°C (estimated via group contribution methods).

  • Melting Point: <-20°C (liquid at room temperature) .

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or dichloromethane .

  • Reactivity: The bromine atom undergoes facile substitution in Suzuki-Miyaura couplings or Grignard reactions, while the ethoxy group directs electrophilic aromatic substitution to the ortho and para positions.

Applications in Scientific Research

Pharmaceutical Intermediates

1-(3-Bromopropyl)-4-ethoxybenzene is a precursor in synthesizing bioactive molecules. For example, analogs like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene are intermediates in the antidiabetic drug dapagliflozin . The bromine atom enables late-stage functionalization, such as cross-coupling with boronic acids to introduce aryl or heteroaryl groups.

Materials Science

In polymer chemistry, the compound’s dual functionality facilitates the synthesis of:

  • Dendrimers: Through iterative alkylation and coupling steps.

  • Liquid Crystals: By introducing mesogenic groups via the bromine atom.

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesApplications
1-(3-Bromopropyl)-3-methoxybenzeneC10_{10}H13_{13}BrOMethoxy vs. ethoxy groupOrganic synthesis
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzeneC15_{15}H14_{14}BrClOBenzyl vs. propyl chainDapagliflozin synthesis
1-(3-Bromopropyl)-4-fluorobenzeneC9_9H10_{10}BrFFluorine vs. ethoxy substituentSuzuki couplings

Future Directions

Research opportunities include:

  • Green Synthesis: Developing catalyst-free or solventless methods to improve sustainability.

  • Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) via bromine-thiol click chemistry.

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